molecular formula C9H8BrNO B6253742 6-bromo-2,4-dimethyl-1,3-benzoxazole CAS No. 1353777-30-6

6-bromo-2,4-dimethyl-1,3-benzoxazole

Cat. No.: B6253742
CAS No.: 1353777-30-6
M. Wt: 226.1
InChI Key:
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Description

6-bromo-2,4-dimethyl-1,3-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,4-dimethyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate brominated and methylated precursors. One common method includes the reaction of 2-aminophenol with 2,4-dimethylbenzoyl chloride in the presence of a base, followed by bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,4-dimethyl-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-bromo-2,4-dimethyl-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2,4-dimethyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and methyl groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2,4-dimethyl-1,3-benzoxazole is unique due to the presence of both bromine and methyl groups, which can enhance its reactivity and potential applications in various fields. The bromine atom provides a site for further functionalization, while the methyl groups can influence its solubility and stability.

Properties

CAS No.

1353777-30-6

Molecular Formula

C9H8BrNO

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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